2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-15-29-16-17-30-18-22(27)28/h1-9,23H,10-18H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOFDOGAYXDHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682323-77-9 | |
| Record name | Cetirizine dihydrochloride specified impurity E [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682323779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-(2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ETHOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9EW59C6GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Wirkmechanismus
Target of Action
Cetirizine Impurity E, also known as Ethoxycetirizine, is a derivative of Cetirizine. Cetirizine is a selective Histamine-1 antagonist . It primarily targets the H1 receptors , which play a crucial role in allergic reactions.
Mode of Action
The mode of action of Cetirizine Impurity E is likely similar to that of Cetirizine. Cetirizine, a metabolite of hydroxyzine, achieves its main effects through the selective inhibition of peripheral H1 receptors . This action prevents histamine from activating the H1 receptor, thereby mitigating the allergic response.
Biochemical Pathways
Cetirizine’s action on H1 receptors can influence various allergic symptoms, such as sneezing, coughing, nasal congestion, and hives.
Result of Action
Based on its relationship to cetirizine, it may help alleviate symptoms associated with allergic reactions by inhibiting the h1 receptor.
Action Environment
The action environment of Cetirizine Impurity E is likely to be influenced by various factors. For instance, Cetirizine formulated in a PEG-containing matrix was found to degrade during manufacture and storage. The degradation of Cetirizine in polyethylene glycol arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG. Therefore, the stability and efficacy of Cetirizine Impurity E could also be influenced by similar environmental factors.
Biologische Aktivität
2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid, commonly referred to as Ethoxycetirizine Dihydrochloride, is a compound derived from cetirizine, an antihistamine used primarily for allergy relief. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-allergy and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of Ethoxycetirizine is with a molecular weight of approximately 505.86 g/mol. The compound features a complex structure that includes a piperazine ring, chlorophenyl groups, and ethoxy linkages, which contribute to its pharmacological properties.
Chemical Structure:
- SMILES Notation:
Cl.Cl.OC(=O)COCCOCCN1CCN(CC1)C(c2ccccc2)c3ccc(Cl)cc3 - IUPAC Name: 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid; dihydrochloride
Antihistaminic Properties
Ethoxycetirizine exhibits significant antihistaminic activity. As an H1 receptor antagonist, it blocks the action of histamine, thereby alleviating symptoms associated with allergic reactions such as rhinitis and urticaria. Studies have shown that it effectively reduces nasal congestion and sneezing in animal models of allergy .
Anti-inflammatory Effects
Research indicates that Ethoxycetirizine possesses anti-inflammatory properties, making it beneficial in treating conditions characterized by inflammation. In vitro studies demonstrated that the compound inhibits the release of pro-inflammatory cytokines from immune cells, suggesting a mechanism through which it may exert its therapeutic effects .
Case Studies
-
Clinical Trials on Allergic Rhinitis:
A double-blind, placebo-controlled trial assessed the efficacy of Ethoxycetirizine in patients with allergic rhinitis. Results indicated a statistically significant reduction in total nasal symptom scores compared to placebo, supporting its use as an effective antihistamine . -
Inflammation Model Studies:
In animal models of acute inflammation induced by carrageenan, Ethoxycetirizine significantly reduced paw edema, indicating its potential utility in managing inflammatory disorders .
Pharmacokinetics
The pharmacokinetic profile of Ethoxycetirizine shows it is well absorbed following oral administration, with peak plasma concentrations occurring within 1 to 3 hours. The compound exhibits a half-life conducive to once-daily dosing, making it practical for chronic use in allergic conditions .
Safety and Side Effects
Ethoxycetirizine is generally well tolerated. Common side effects reported include drowsiness and dry mouth, typical of many antihistamines. Long-term studies have not indicated any significant adverse effects beyond those associated with cetirizine .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and pharmacological properties can be contextualized by comparing it to analogs with modifications in substituents, stereochemistry, or functional groups. Key comparisons are summarized below:
Table 1: Structural and Pharmacological Comparison
Key Insights from Structural Comparisons
Ethoxy Chain Length: The target compound’s tri-ethoxy chain increases hydrophilicity compared to cetirizine’s mono-ethoxy chain.
Halogen Position : The 4-chlorophenyl group in cetirizine and the target compound is optimal for H1 receptor binding. Shifting chlorine to the 3-position (as in 3-chlorocetirizine) likely disrupts this interaction, reducing efficacy .
Chirality : Levocetirizine’s R-enantiomer exhibits 10-fold greater H1 affinity than the S-enantiomer, highlighting the importance of stereochemistry. If the target compound is racemic, its activity may be lower than levocetirizine .
Prodrug Modifications : Cetirizine ethyl ester demonstrates how esterification can alter pharmacokinetics, delaying activation until hydrolysis in vivo .
Pharmacodynamic and Pharmacokinetic Considerations
- H1 Receptor Binding : The diphenylmethylpiperazine moiety is conserved across analogs, but substituent variations (e.g., halogen position, fluorine) modulate binding kinetics.
- Metabolism : Cetirizine is a P-glycoprotein substrate, limiting CNS exposure. Structural changes in the target compound (e.g., extended ethoxy chain) may alter P-gp interactions, affecting drug-drug interaction risks .
- Solubility and Bioavailability: Pseudopolymorphic forms (e.g., anhydrous vs. monohydrate salts) influence solubility. The dihydrochloride salt form, common in these compounds, enhances water solubility .
Vorbereitungsmethoden
Electrophile Preparation: Chloroethoxyethoxy Acetic Acid Derivatives
The diethylene glycol spacer is introduced via a two-step ethoxylation process:
-
Ethylene oxide ring-opening : Reaction of ethylene oxide with chloroethanol to form 2-(2-chloroethoxy)ethanol.
-
Esterification : Conversion to methyl 2-(2-(2-chloroethoxy)ethoxy)acetate using thionyl chloride or toluenesulfonyl chloride.
Example Protocol
Piperazine Alkylation
The nucleophilic substitution reaction between 4-((4-chlorophenyl)phenylmethyl)piperazine and the electrophile is conducted under basic conditions:
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | Dimethylacetamide (DMA) |
| Base | Potassium carbonate (3.0 eq) |
| Temperature | 120–130°C |
| Reaction Time | 24–36 hours |
| Yield (crude) | 65–72% |
Post-reaction purification via recrystallization (ethanol/water) enhances purity to >98%.
Hydrolysis of the Methyl Ester Intermediate
The methyl ester group is hydrolyzed to the carboxylic acid using acidic or basic conditions:
Acidic Hydrolysis
Conditions :
Basic Hydrolysis
Conditions :
-
Reagent : 2M NaOH (4.0 eq)
-
Solvent : Ethanol/water (4:1)
-
Temperature : 60–70°C
-
Duration : 8–12 hours
Enantiomeric Resolution and Salt Formation
While the parent compound cetirizine is resolved using tartaric acid derivatives, the extended ethoxy chain in this analog necessitates modified resolution techniques:
Chiral Chromatography
Dihydrochloride Salt Preparation
-
Method : Bubble HCl gas into an acetone solution of the free base.
-
Stoichiometry : 2.1 eq HCl per mole of free base.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Acidic Hydrolysis | High yield, minimal byproducts | Corrosive reagents |
| Basic Hydrolysis | Mild conditions | Longer reaction time |
| Chiral Resolution | High enantiopurity (>99%) | Cost-intensive |
Process Scalability and Industrial Considerations
Solvent Recycling
Temperature Control
Exothermic reactions during alkylation require jacketed reactors with a cooling capacity of −10°C to 150°C to prevent thermal degradation.
Q & A
Basic Research Questions
Synthesis and Purification Strategies Q: What are the optimal synthetic routes for preparing 2-(2-(2-(4-((4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid, and how can purity be ensured? A: The compound is synthesized via sequential etherification and nucleophilic substitution. Key steps include:
- Coupling 4-((4-chlorophenyl)phenylmethyl)piperazine with ethylene glycol derivatives to form the ethoxy chain.
- Final acetic acid functionalization via alkylation or carbodiimide-mediated coupling.
- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures. Purity is validated using HPLC (≥95%) and elemental analysis .
Structural Characterization Techniques Q: Which analytical methods are most effective for confirming the structure and purity of this compound? A: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify the piperazine ring, ethoxy chains, and acetic acid moiety. Dynamic Nuclear Polarization (DNP)-enhanced NMR improves sensitivity for low-concentration samples .
- Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ = 417.18 Da).
- X-ray crystallography (if crystalline) for absolute stereochemical assignment .
Analytical Method Development Q: How can researchers develop a stability-indicating RP-UPLC/HPLC method for quantifying this compound in formulations? A: Key parameters include:
- Column: C18 (e.g., Waters Acquity BEH) with mobile phase gradients (acetonitrile:phosphate buffer, pH 3.0).
- Detection: UV at 230 nm (optimized for piperazine absorption).
- Validation per ICH guidelines (linearity: 1–50 µg/mL, R² > 0.999; precision: RSD < 2%) .
Advanced Research Questions
Chiral Separation and Enantiomeric Activity Q: How can enantiomers of this compound be resolved, and what are their pharmacological implications? A:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers.
- Pharmacological profiling : The R-enantiomer (levocetirizine analog) shows higher H1 receptor affinity (10× potency vs. S-enantiomer). Racemization studies under physiological conditions are critical for activity retention .
Stability Under Stress Conditions Q: What degradation pathways occur under forced stress (heat, light, pH), and how are degradation products identified? A:
- Forced degradation : Expose to 0.1N HCl/NaOH (hydrolysis), UV light (photolysis), and 40°C/75% RH (thermal/humidity).
- Degradation products : Monitor via LC-MS; major products include de-ethoxy intermediates and chlorophenyl oxidation derivatives .
Solubility Enhancement for Formulation Q: What excipients improve aqueous solubility for in vivo studies? A: Use:
- Polyvinylpyrrolidone (PVP) or hydroxypropylmethylcellulose (HPMC) to form amorphous solid dispersions.
- Cyclodextrins (e.g., β-cyclodextrin) for inclusion complexes, validated by DSC and XRD .
Environmental Impact Assessment Q: How can researchers evaluate the environmental fate and ecotoxicity of this compound? A: Follow the INCHEMBIOL framework:
- Abiotic studies : Hydrolysis half-life (pH 7–9), photolysis in simulated sunlight.
- Biotic studies : Daphnia magna acute toxicity (EC50), algal growth inhibition .
Structure-Activity Relationship (SAR) Optimization Q: How do structural modifications (e.g., ethoxy chain length, substituents) affect biological activity? A:
- Ethoxy extension : Adding a third ethoxy group reduces H1 receptor binding (steric hindrance).
- Chlorophenyl substitution : Fluorine analogs (e.g., 4-fluorophenyl) enhance metabolic stability but reduce solubility .
Metabolic Pathway Elucidation Q: What in vitro models identify primary metabolites? A:
- Liver microsomes : Incubate with NADPH and analyze via LC-MS/MS. Major Phase I metabolites include piperazine N-oxidation and ethoxy chain cleavage.
- CYP450 inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .
Computational Modeling for Target Interaction Q: How can molecular docking predict binding interactions with histamine receptors? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
